molecular formula C19H24N2O3S B444870 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine

Cat. No.: B444870
M. Wt: 360.5g/mol
InChI Key: CLQBJAOJAWKYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(3-methylbenzyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, and schizophrenia.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine would depend on its specific biological target. In general, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. For example, they may act as agonists or antagonists at neurotransmitter receptors, influencing the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-benzenesulfonyl)-4-benzyl-piperazine: Lacks the methyl group on the benzyl moiety.

    1-(4-Chloro-benzenesulfonyl)-4-(3-methyl-benzyl)-piperazine: Has a chloro group instead of a methoxy group.

    1-(4-Methoxy-benzenesulfonyl)-4-(2-methyl-benzyl)-piperazine: The methyl group is in a different position on the benzyl moiety.

Uniqueness

1-[(4-Methoxyphenyl)sulfonyl]-4-(3-methylbenzyl)piperazine is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O3S/c1-16-4-3-5-17(14-16)15-20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-2)7-9-19/h3-9,14H,10-13,15H2,1-2H3

InChI Key

CLQBJAOJAWKYLM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.